molecular formula C13H10F2 B1598357 Difluorodiphenylmethane CAS No. 360-11-2

Difluorodiphenylmethane

Cat. No.: B1598357
CAS No.: 360-11-2
M. Wt: 204.21 g/mol
InChI Key: LVTDRHCAWKTYCQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Difluorodiphenylmethane can be synthesized through several methods. One common approach involves the reaction of fluorobenzene with formaldehyde in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the this compound structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The choice of catalyst and reaction parameters is crucial to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Difluorodiphenylmethane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form difluorobenzophenone.

    Reduction Reactions: Reduction of this compound can lead to the formation of difluorodiphenylmethanol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens and nucleophiles, with reactions typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Various substituted this compound derivatives.

    Oxidation Reactions: Difluorobenzophenone.

    Reduction Reactions: Difluorodiphenylmethanol.

Scientific Research Applications

Difluorodiphenylmethane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of difluorodiphenylmethane involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. The pathways involved in its action are influenced by the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

    Diphenylmethane: Lacks fluorine atoms, resulting in different chemical properties.

    Difluorobenzophenone: Contains a carbonyl group, leading to distinct reactivity.

    Difluorodiphenylmethanol: The hydroxyl group imparts different chemical behavior.

Uniqueness: Difluorodiphenylmethane is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and potential applications. The fluorine atoms enhance its stability and ability to participate in various chemical reactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

[difluoro(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTDRHCAWKTYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189557
Record name Benzene, 1,1'-(difluoromethylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360-11-2
Record name 1,1′-(Difluoromethylene)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=360-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-(difluoromethylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(difluoromethylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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